molecular formula C19H21NO2 B12531705 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- CAS No. 677007-17-9

4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl-

Cat. No.: B12531705
CAS No.: 677007-17-9
M. Wt: 295.4 g/mol
InChI Key: SXURWAZBGBNMII-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- is a piperidine derivative that has garnered significant interest in the fields of organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and can be performed under mild conditions using catalysts such as nickel or palladium .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes the use of protective groups and selective cleavage techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its hydroxyl and piperidinone groups play a crucial role in binding to target molecules and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Properties

CAS No.

677007-17-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-hydroxy-3,5-dimethyl-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C19H21NO2/c1-13-17(15-9-5-3-6-10-15)20(22)18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,22H,1-2H3

InChI Key

SXURWAZBGBNMII-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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